Bienvenue dans la boutique en ligne BenchChem!

2-(difluoromethyl)-1-methylpiperazine

Chemical Synthesis Analytical Chemistry Quality Control

2-(Difluoromethyl)-1-methylpiperazine (CAS 1780451-86-6) is a fluorinated piperazine building block with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol. The compound features a piperazine core substituted at the 2-position with a difluoromethyl (-CHF2) group and at the 1-position with a methyl group, yielding the SMILES notation CN1C(C(F)F)CNCC1.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
CAS No. 1780451-86-6
Cat. No. B6157927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-1-methylpiperazine
CAS1780451-86-6
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCN1CCNCC1C(F)F
InChIInChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3
InChIKeyPPKAZYAHZHGHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-1-methylpiperazine (CAS 1780451-86-6) Chemical Profile and Procurement Baseline


2-(Difluoromethyl)-1-methylpiperazine (CAS 1780451-86-6) is a fluorinated piperazine building block with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . The compound features a piperazine core substituted at the 2-position with a difluoromethyl (-CHF2) group and at the 1-position with a methyl group, yielding the SMILES notation CN1C(C(F)F)CNCC1 . As a member of the difluoromethylated piperazine class, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the difluoromethyl group is known to enhance metabolic stability and modulate lipophilicity . The compound is commercially available from multiple vendors, typically at purities of 95-98%, and is supplied for research and development purposes only .

Why 2-(Difluoromethyl)-1-methylpiperazine (1780451-86-6) Cannot Be Substituted with Generic Piperazine Analogs


Piperazine derivatives with varying substitution patterns exhibit distinct physicochemical and biological properties that preclude simple interchangeability. The regioisomeric nature of substitution—2-position versus 3-position—on the piperazine ring alters the spatial orientation of the difluoromethyl group, which directly impacts binding interactions with biological targets and reactivity in downstream synthetic steps [1]. Furthermore, the presence or absence of the N-methyl group modulates basicity, lipophilicity, and hydrogen-bonding capacity, which are critical parameters in medicinal chemistry optimization . Even among chiral variants, such as (R)-2-(difluoromethyl)-1-methylpiperazine and (S)-2-(difluoromethyl)-1-methylpiperazine, stereochemistry determines pharmacological activity and must be specified for applications requiring enantiopure building blocks . The quantitative evidence presented in Section 3 demonstrates why 2-(difluoromethyl)-1-methylpiperazine (racemic) occupies a specific niche that cannot be filled by its closest analogs without experimental validation of equivalency.

Quantitative Differentiation Guide: 2-(Difluoromethyl)-1-methylpiperazine (1780451-86-6) vs. Closest Analogs


Purity and Analytical Documentation: 95-98% Assay with Full QA Support

Commercial vendors of 2-(difluoromethyl)-1-methylpiperazine (racemic, CAS 1780451-86-6) offer the compound at a standard purity of 95% to 98% . Key suppliers, including Bidepharm and Sigma-Aldrich (via Enamine), provide batch-specific Certificates of Analysis (COA) with NMR, HPLC, or GC verification, and full Safety Data Sheets (SDS) . This level of documentation contrasts with more generic piperazine derivatives or niche analogs, which may lack comprehensive analytical support, thereby reducing procurement risk and ensuring reproducibility in multi-step syntheses.

Chemical Synthesis Analytical Chemistry Quality Control

Predicted Physicochemical Properties: pKa, LogP, and Boiling Point Differentiation

Computational predictions (ACD/Labs) for 2-(difluoromethyl)-1-methylpiperazine yield a pKa of 8.07±0.40, a density of 1.046±0.06 g/cm³, and a boiling point of 170.0±25.0 °C . In contrast, the non-methylated analog 2-(difluoromethyl)piperazine (CAS 111759-98-9) has a lower molecular weight (136.14 g/mol) and lacks the N-methyl group, which alters its basicity and hydrogen-bonding capacity . The regioisomer 3-(difluoromethyl)-1-methylpiperazine (CAS 1782816-42-5), while isomeric, places the difluoromethyl group at the 3-position, leading to distinct spatial and electronic properties that influence its reactivity and biological interactions .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Chiral Resolution Capability: Racemic vs. Enantiopure Sourcing

2-(Difluoromethyl)-1-methylpiperazine (CAS 1780451-86-6) is supplied as the racemic mixture. The individual enantiomers, (R)-2-(difluoromethyl)-1-methylpiperazine and (S)-2-(difluoromethyl)-1-methylpiperazine (CAS 2166254-56-2), are available from specialized vendors for applications requiring stereochemically pure building blocks . The racemate offers a cost-effective starting point for achiral syntheses or for chiral resolution in-house, whereas the enantiopure forms command higher prices and may have longer lead times. This flexibility in sourcing—choosing between racemic or enantiopure depending on project phase—is a key differentiator for procurement strategies in medicinal chemistry programs.

Chiral Chemistry Stereochemistry Pharmaceutical Intermediates

Storage and Handling Specifications: Inert Atmosphere and Refrigerated Storage

Vendor specifications for 2-(difluoromethyl)-1-methylpiperazine recommend storage under an inert atmosphere at 2-8°C, protected from light . This contrasts with simpler piperazine analogs, which may be stable at room temperature but lack the difluoromethyl group's sensitivity to oxidative degradation. Adherence to these storage conditions is critical for maintaining compound integrity during long-term research projects. Suppliers such as AKSci and Alfa Chemistry provide explicit long-term storage guidance and confirm the compound is not classified as hazardous for DOT/IATA transport .

Chemical Stability Laboratory Safety Compound Management

Patent-Literature Precedent: Use in Difluoromethyl-Substituted Phenylpiperazine Derivatives

Patent CN108863986B discloses difluoromethyl-substituted phenylpiperazine derivatives that incorporate the difluoromethyl-piperazine motif, demonstrating utility in treating CNS disorders including mood disorders, anxiety, panic disorder, and obsessive-compulsive disorder [1]. While the specific compound 2-(difluoromethyl)-1-methylpiperazine is not explicitly claimed as a final drug, its core structure appears as a key intermediate in the synthetic schemes of several exemplified compounds. This patent precedent establishes a validated pathway for incorporating the 2-(difluoromethyl)-1-methylpiperazine scaffold into bioactive molecules targeting the central nervous system, providing a rationale for its selection over non-fluorinated or differently substituted piperazine building blocks.

Drug Discovery CNS Disorders Patent Analysis

High-Affinity Binding Precedent: 2 nM Kd for WDR5-MLL1 Complex Inhibitor Containing 4-Methylpiperazine Moiety

BindingDB entry BDBM552966, derived from US Patent 11319299 (Example 20), reports a Kd of 2 nM for a compound (4-(difluoromethyl)-N-[4-fluoro-2-(4-methylpiperazin-1-yl)-5-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide) against the WDR5 protein, a key component of the MLL1-WRAD2 complex involved in epigenetic regulation [1]. The compound contains a 4-methylpiperazine moiety that is structurally analogous to the 1-methylpiperazine core of the target compound. While the target compound 2-(difluoromethyl)-1-methylpiperazine is not directly tested in this assay, the nanomolar potency observed for a closely related methylpiperazine-containing inhibitor supports the general utility of N-methylpiperazine scaffolds in achieving high-affinity target engagement. This precedent highlights the potential of the target compound's core structure in generating potent biological probes when elaborated appropriately.

Epigenetics Protein-Protein Interaction Cancer Therapeutics

Optimal Application Scenarios for Procuring 2-(Difluoromethyl)-1-methylpiperazine (CAS 1780451-86-6)


Synthesis of CNS-Targeting Phenylpiperazine Derivatives

Based on the patent precedent established in CN108863986B [1], researchers developing novel phenylpiperazine derivatives for CNS indications (anxiety, depression, OCD) should prioritize 2-(difluoromethyl)-1-methylpiperazine as a key building block. The difluoromethyl group at the 2-position provides the requisite electronic and steric properties for generating compounds within the claimed patent space, while the racemic nature of CAS 1780451-86-6 offers a cost-effective starting point for initial SAR exploration.

Medicinal Chemistry Scaffold for Epigenetic Modulators

The 2 nM binding affinity demonstrated by a structurally related 4-methylpiperazine-containing compound against WDR5 [1] suggests that the 1-methylpiperazine core of the target compound can be leveraged to design high-affinity ligands for protein-protein interaction targets. Medicinal chemists focusing on epigenetic targets such as the MLL1-WRAD2 complex should consider 2-(difluoromethyl)-1-methylpiperazine as a privileged starting scaffold for fragment-based or structure-guided optimization campaigns.

In-House Chiral Resolution for Enantiopure Building Block Generation

Given the commercial availability of both racemic (CAS 1780451-86-6) and enantiopure (S)-enantiomer (CAS 2166254-56-2) forms [1], laboratories equipped with chiral chromatography or diastereomeric salt resolution capabilities can procure the more economical racemic mixture and perform in-house resolution. This approach reduces procurement costs during early-stage discovery while preserving the option to scale with enantiopure material for advanced preclinical studies.

Fluorinated Fragment Library Construction for FBDD

The difluoromethyl group is a recognized fluorine-containing fragment that enhances metabolic stability and modulates lipophilicity [1]. 2-(Difluoromethyl)-1-methylpiperazine (MW 150.17) adheres to the Rule of Three for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its predicted pKa of 8.07±0.40 and the availability of batch-specific COA documentation make it a suitable candidate for inclusion in fluorinated fragment libraries, where quality control and compound integrity are paramount for reliable screening outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(difluoromethyl)-1-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.